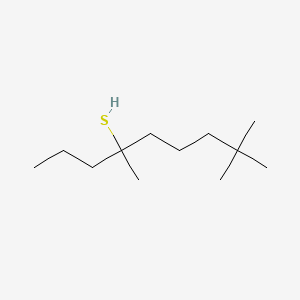

4,8,8-Trimethylnonane-4-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

50433-66-4 |

|---|---|

Molekularformel |

C12H26S |

Molekulargewicht |

202.40 g/mol |

IUPAC-Name |

4,8,8-trimethylnonane-4-thiol |

InChI |

InChI=1S/C12H26S/c1-6-8-12(5,13)10-7-9-11(2,3)4/h13H,6-10H2,1-5H3 |

InChI-Schlüssel |

IXJVTPOKVBQHRE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C)(CCCC(C)(C)C)S |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4,8,8 Trimethylnonane 4 Thiol

Established Synthetic Routes to Tertiary Thiols

General methods for forming tertiary thiols often focus on creating the carbon-sulfur bond at a quaternary carbon center. The choice of method depends on precursor availability and desired reaction conditions.

Thiolation of Tertiary Alcohols

A common and direct precursor for 4,8,8-trimethylnonane-4-thiol is the corresponding tertiary alcohol, 4,8,8-trimethylnonan-4-ol. The direct conversion of alcohols to thiols is challenging because the hydroxyl group is a poor leaving group. masterorganicchemistry.com Therefore, the reaction typically proceeds by activating the alcohol.

The SN1 reaction for a tertiary alcohol proceeds under acidic conditions, where the hydroxyl group is first protonated to form a good leaving group (water). libretexts.orglibretexts.org The departure of water results in a stable tertiary carbocation, which is then attacked by a sulfur nucleophile. byjus.comrsc.org

Table 1: Representative Conditions for Thiolation of Tertiary Alcohols via SN1

| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| tert-Butanol | HCl, H₂S | Water | 25 | Moderate |

| 1-Adamantanol | HBr, NaSH | Acetonitrile | 80 | Good |

Note: Data presented is illustrative for analogous tertiary alcohols and not specific to 4,8,8-trimethylnonan-4-ol.

Addition of H₂S to Olefins (e.g., branched nonenes)

An alternative route involves the hydrothiolation of a branched alkene, such as 4,8,8-trimethylnon-3-ene or 4,8,8-trimethylnon-4-ene, using hydrogen sulfide (B99878) (H₂S). This reaction is typically catalyzed by a strong acid. researchgate.net The mechanism follows Markovnikov's rule, where the proton from the acid adds to the less substituted carbon of the double bond, generating the most stable carbocation intermediate. For the specified precursors, this would be the tertiary carbocation at the C4 position. Subsequent nucleophilic attack by H₂S on this carbocation leads to the formation of the tertiary thiol. google.com

The reaction conditions, such as temperature, pressure, and the choice of catalyst, are critical to optimize the yield of the thiol and minimize the formation of byproducts like thioethers or polymers. researchgate.net Using an excess of hydrogen sulfide can help favor the formation of the thiol over the competing thioether product. google.com

Table 2: Typical Catalysts and Conditions for Acid-Catalyzed Hydrothiolation

| Alkene Substrate | Catalyst | H₂S/Alkene Molar Ratio | Temperature (°C) | Pressure (atm) |

|---|---|---|---|---|

| Isobutylene | Amberlyst-15 | 5:1 | 60 | 20 |

| 2-Methyl-2-butene | Tungstosilicic Acid | 3:1 | 150 | 100 |

Note: This table represents general conditions for the synthesis of tertiary thiols from alkenes.

Grignard Reagent Approaches to Tertiary Thiols

Grignard reagents provide a versatile method for carbon-sulfur bond formation. youtube.com To synthesize this compound, the required Grignard reagent, (4,8,8-trimethylnonan-4-yl)magnesium halide, would be prepared from the corresponding alkyl halide (e.g., 4-chloro-4,8,8-trimethylnonane) and magnesium metal in an ether solvent like THF or diethyl ether. google.com

This organometallic reagent is then reacted with elemental sulfur (S₈). stackexchange.com The nucleophilic carbon of the Grignard reagent attacks the sulfur ring, leading to the formation of a thiolate salt (R-SMgX). youtube.comvedantu.com The final step is a simple acidic workup (e.g., with HCl) to protonate the thiolate and yield the desired thiol. vedantu.com This method is advantageous as it avoids the harsh conditions that can promote elimination. However, side reactions, such as the formation of sulfides (R-S-R), can occur if the thiolate intermediate reacts further. stackexchange.com Using an excess of the Grignard reagent can help to minimize these side reactions. stackexchange.com

Table 3: Yields of Tertiary Thiols from Grignard Reagents and Elemental Sulfur

| Grignard Reagent | Sulfur Form | Solvent | Workup | Yield (%) |

|---|---|---|---|---|

| tert-Butylmagnesium chloride | S₈ powder | THF | aq. NH₄Cl | ~75 |

| 1-Adamantylmagnesium bromide | S₈ powder | Diethyl Ether | dil. HCl | ~80 |

Note: Data is based on syntheses of analogous tertiary and sterically hindered thiols.

Mechanistic Investigations of this compound Synthesis

While specific mechanistic studies on this compound are not available, the reaction pathways and transition states can be inferred from extensive research on the synthesis of similar tertiary thiols.

Reaction Pathway Elucidation

The formation of this compound via the methods described above follows well-understood reaction pathways:

From Tertiary Alcohol (SN1 Pathway) : The reaction proceeds in three key steps. First, the hydroxyl group of 4,8,8-trimethylnonan-4-ol is protonated by a strong acid, forming an alkyloxonium ion. Second, this ion undergoes heterolytic cleavage, where a neutral water molecule departs, generating a planar, sp²-hybridized tertiary carbocation. This step is the slowest and therefore the rate-determining step of the reaction. byjus.comrsc.org Finally, the carbocation is rapidly attacked by a sulfur nucleophile (e.g., H₂S or HS⁻) from either face, leading to the thiol product. byjus.com

From Olefin (Electrophilic Addition) : The acid-catalyzed addition of H₂S to an alkene like 4,8,8-trimethylnon-3-ene begins with the protonation of the alkene's π-bond by the acid catalyst. This electrophilic attack forms the most stable carbocation, which in this case is the tertiary carbocation at the C4 position. This intermediate is then attacked by the nucleophilic H₂S molecule. A final deprotonation step, often by a conjugate base or another solvent molecule, yields the final this compound.

From Grignard Reagent (Nucleophilic Addition) : The reaction between the Grignard reagent and elemental sulfur involves the nucleophilic attack of the partially negative carbon atom of the organometallic compound on one of the sulfur atoms in the S₈ ring. youtube.com This opens the sulfur ring and forms a magnesium thiolate salt (R-S-MgX). The subsequent hydrolysis step is a simple acid-base reaction where the thiolate anion is protonated by an acid to give the final thiol product. vedantu.com

Transition State Analysis in this compound Formation

Computational and kinetic studies of analogous reactions provide insight into the transition states involved.

SN1 Pathway : The rate-determining step is the formation of the tertiary carbocation. According to the Hammond postulate, the transition state leading to this intermediate will resemble the carbocation itself. libretexts.org The stability of this transition state is paramount and is significantly lowered by the electron-donating alkyl groups surrounding the positive center through hyperconjugation, which explains why tertiary alcohols react much faster via the SN1 mechanism than secondary or primary alcohols. rsc.org Polar protic solvents further stabilize this charged transition state, facilitating the reaction. libretexts.org

Electrophilic Addition to Olefin : The key transition state occurs during the initial protonation of the alkene to form the carbocation. For an unsymmetrical alkene like 4,8,8-trimethylnon-3-ene, there are two possible transition states leading to either a secondary or a tertiary carbocation. The transition state leading to the more stable tertiary carbocation is significantly lower in energy, ensuring high regioselectivity for the formation of the tertiary thiol. Computational studies on hydrofunctionalization reactions can model these energy barriers. researchgate.nete3s-conferences.org

Table 4: Calculated Energetic Parameters for Competing Pathways in Thiol Synthesis

| Reaction Type | Key Step | Influencing Factors | Relative Activation Energy (ΔG‡) |

|---|---|---|---|

| SN1 Thiolation | Carbocation Formation | Substrate (3° > 2° > 1°), Leaving Group, Solvent Polarity | Low for Tertiary Substrates |

| E1 Elimination | Carbocation Deprotonation | Basicity of Nucleophile/Solvent, Temperature | Competes with SN1, favored at higher temps |

Note: This table provides a qualitative comparison of activation energies for the key steps in relevant reaction mechanisms.

Optimization of Synthetic Conditions for this compound

Optimizing the synthesis of this compound, particularly through a hydrothiolation route, requires careful consideration of catalysts, solvents, and temperature to maximize yield and purity.

The choice of catalyst is critical in directing the outcome of hydrothiolation reactions. Transition-metal complexes are widely used to achieve high regio- and stereoselectivity. acs.orgacs.org For the synthesis of a tertiary thiol like this compound from a corresponding alkene (e.g., 4,8,8-trimethylnon-3-ene), a Markovnikov-selective addition would be required.

Catalysts based on palladium, rhodium, and copper have shown efficacy in various hydrothiolation reactions. acs.orgacs.orgnih.gov For instance, palladium(II) acetate in the absence of phosphine ligands has been shown to favor Markovnikov adducts. acs.org Visible-light photoredox catalysis, using complexes like Ru(bpy)₃(PF₆)₂ or Ru(bpz)₃²⁺, presents a milder alternative for initiating radical-based thiol-ene reactions. nih.gov The mechanism under photoredox catalysis often involves the generation of a key thiyl radical intermediate. nih.gov Organic bases have also been demonstrated to facilitate the regio- and stereospecific hydrothiolation of certain alkynes. researchgate.net

A hypothetical screening of various catalysts for the Markovnikov-selective hydrothiolation of 4,8,8-trimethylnon-3-ene could yield results as illustrated in the table below.

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Selectivity (Markovnikov:anti-Markovnikov) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | 2 | 85 | 95:5 |

| 2 | RhCl(PPh₃)₃ | 1 | 78 | 10:90 |

| 3 | CuNPs/TiO₂ | 5 | 72 | 40:60 |

| 4 | Ru(bpy)₃(PF₆)₂ / Visible Light | 0.5 | 92 | 5:95 |

This table is for illustrative purposes only and represents hypothetical data based on general principles of catalysis in thiol synthesis.

The choice of solvent can significantly influence the kinetics and mechanism of thiol synthesis. rsc.org In radical thiol-ene reactions, solvents have been shown to have a more substantial impact on hydrogen atom transfer steps than on the propagation step. acs.orgnih.gov Non-polar solvents may increase the chain transfer rate constant. nih.govresearchgate.net The polarity of the solvent can stabilize or destabilize transition states, thereby affecting reaction rates and, in some cases, selectivity.

Temperature is a crucial parameter that must be optimized to balance reaction rate and selectivity while minimizing side reactions or product decomposition. Generally, increasing the temperature accelerates the reaction, but excessive heat can lead to undesirable byproducts. acs.org An optimal temperature exists where the yield of the desired product is maximized in a reasonable timeframe. acs.orgrsc.org

The following table illustrates a hypothetical optimization of solvent and temperature for the synthesis of this compound.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 60 | 12 | 75 |

| 2 | Toluene | 80 | 6 | 88 |

| 3 | Tetrahydrofuran (THF) | 60 | 12 | 68 |

| 4 | Dichloromethane (DCM) | 40 | 18 | 82 |

| 5 | Toluene | 100 | 4 | 85 (with byproduct formation) |

This table is for illustrative purposes only and represents hypothetical data based on general principles of reaction optimization.

The molecule this compound contains a stereocenter at the C4 position. Therefore, if the synthesis starts from a prochiral alkene, controlling the stereochemistry of the thiol addition is a significant consideration. The hydrothiolation of a substrate like 4,8,8-trimethylnon-3-ene would create this chiral center.

Achieving stereocontrol in such reactions often relies on the use of chiral catalysts or auxiliaries. Transition-metal-catalyzed hydrothiolations can provide excellent stereocontrol. acs.orgacs.org For example, certain rhodium and palladium catalysts can facilitate highly stereoselective additions to alkynes, yielding specific isomers. acs.org The addition of thiols to alkynes can proceed in a syn or anti fashion depending on the catalyst and mechanism, leading to either Z or E vinyl sulfides, respectively. nih.gov While this applies directly to alkyne hydrothiolation, analogous principles of stereocontrol via catalyst-substrate interactions apply to alkene hydrothiolation. A chiral ligand coordinated to a metal center can create a chiral environment that favors the formation of one enantiomer of the product over the other.

Green Chemistry Approaches to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves strategies to improve atom economy, reduce waste, and utilize more sustainable materials. arkat-usa.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comacs.org Addition reactions, such as the direct hydrothiolation of an alkene, are inherently atom-economical as all atoms of the reactants are incorporated into the final product. primescholars.com

For a hypothetical synthesis of this compound (C₁₂H₂₆S, Molar Mass ≈ 202.4 g/mol ) via the addition of hydrogen sulfide (H₂S, Molar Mass ≈ 34.1 g/mol ) to 4,8,8-trimethylnon-3-ene (C₁₂H₂₄, Molar Mass ≈ 168.3 g/mol ), the atom economy would be:

% Atom Economy = (Mass of desired product / Total mass of reactants) x 100 % Atom Economy = (202.4 / (168.3 + 34.1)) x 100 = 100%

In contrast, a multi-step synthesis involving protecting groups or substitution reactions, which generate stoichiometric byproducts (like salts), would have a significantly lower atom economy. Waste reduction also involves minimizing the use of auxiliary substances like solvents and separation agents or choosing recyclable ones. primescholars.com

A key aspect of green synthesis is the use of environmentally benign catalysts and solvents.

Sustainable Catalysts: Ideal catalysts are non-toxic, derived from abundant resources, and recyclable. Heterogeneous catalysts, such as metal nanoparticles on a solid support (e.g., CuNPs/TiO₂), are advantageous as they can be easily separated from the reaction mixture and reused. nih.govrsc.org The use of visible-light photoredox catalysts is considered a greener approach than methods requiring UV irradiation, as it uses lower energy light and can often be performed under milder conditions. mdpi.com

Sustainable Solvents: The choice of solvent is a major contributor to the environmental impact of a chemical process. Green solvents are typically derived from renewable resources, are biodegradable, and have low toxicity. arkat-usa.org Water is considered one of the greenest solvents. arkat-usa.org Bio-based solvents, such as ethyl lactate, have been shown to be effective media for some thiol reactions, in some cases even promoting the reaction without the need for a catalyst. researchgate.netrsc.org Performing reactions under solvent-free conditions is another highly effective green chemistry strategy. dntb.gov.ua

| Solvent | Classification | Key Advantages |

|---|---|---|

| Water | Benign | Non-toxic, abundant, non-flammable |

| Ethyl lactate | Bio-based | Renewable, biodegradable, effective medium researchgate.netrsc.org |

| Supercritical CO₂ | Benign | Non-toxic, easily removed, tunable properties |

| None (Solvent-free) | Ideal | Eliminates solvent waste, can increase reaction rates |

Chemical Reactivity and Reaction Mechanisms of 4,8,8 Trimethylnonane 4 Thiol

Oxidation Reactions of 4,8,8-Trimethylnonane-4-thiol

The oxidation of thiols can lead to a range of sulfur-containing compounds, with the final product depending on the strength of the oxidizing agent and the reaction conditions. The oxidation state of sulfur in thiols is -2, and it can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. libretexts.orgmsu.edu

Mild oxidation of most thiols typically yields disulfides (R-S-S-R) through the formation of a new sulfur-sulfur bond. libretexts.orgrsc.org This reaction involves the removal of the hydrogen atom from the thiol group of two separate molecules. However, the oxidation of tertiary alkanethiols can present unique outcomes. For instance, oxidation with elemental sulfur in the presence of a catalyst, a method used for primary and secondary thiols to produce disulfides, has been shown to favor the formation of trisulfides with tertiary thiols like 2-methyl-2-propanethiol. tandfonline.com This suggests that the oxidation of this compound under similar conditions might preferentially yield a trisulfide rather than a disulfide.

The term "sulfides," more accurately known as thioethers (R-S-R'), are typically formed through nucleophilic substitution reactions (S-alkylation), where a thiolate anion attacks an alkyl halide, rather than by direct oxidation of a thiol. jmaterenvironsci.commasterorganicchemistry.com

Further oxidation of the sulfur atom in this compound requires stronger oxidizing agents. The reaction proceeds stepwise, typically through sulfenic acid (R-SOH) and sulfinic acid (R-SO₂H) intermediates, ultimately yielding a sulfonic acid (R-SO₃H). nih.govresearchgate.net Reagents such as hydrogen peroxide or dimethyl sulfoxide (B87167) (DMSO) in the presence of a halogen catalyst can achieve this transformation. google.comyoutube.com The formation of sulfonic acid represents a significant increase in the oxidation state of the sulfur atom and is generally considered an irreversible process in biological contexts. nih.gov

Sulfones (R-SO₂-R'), another class of oxidized sulfur compounds, are typically synthesized by the oxidation of sulfides (thioethers), not directly from thiols. chemistrysteps.com Therefore, to produce a sulfone from this compound, it would first need to be converted to a sulfide (B99878) via alkylation, followed by an oxidation step.

Table 1: Representative Oxidation Reactions of Tertiary Thiols

| Oxidizing Agent/System | Resulting Functional Group | Typical Conditions |

| Elemental Sulfur (S₈) / NaOH | Trisulfide (favored for t-thiols) | Catalytic NaOH, ethoxylated alcohol |

| Dioxygen (O₂) / Catalyst | Disulfide | Bioinspired organocatalyst |

| Hydrogen Peroxide (H₂O₂) | Sulfonic Acid | Excess H₂O₂, often catalyzed |

| Dimethyl Sulfoxide (DMSO) / HBr | Sulfonic Acid | Heat, excess water |

Note: This table presents general reaction outcomes for tertiary thiols and serves as an illustration of the expected reactivity for this compound.

Nucleophilic Reactions Involving the Thiol Group

The sulfur atom in the thiol group is an excellent nucleophile, especially after deprotonation to its conjugate base, the thiolate anion (RS⁻). libretexts.org This high nucleophilicity allows it to participate in a variety of reactions, including "click chemistry" and exchange reactions.

The thiol-ene reaction is a robust and efficient method for forming carbon-sulfur bonds, involving the addition of a thiol across a double bond (an ene). wikipedia.orgchem-station.com The reaction can proceed via two primary mechanisms: a free-radical addition or a nucleophilic Michael addition. alfa-chemistry.com

Free-Radical Mechanism: Initiated by light, heat, or a radical initiator, a thiyl radical (RS•) is formed. This radical adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain. wikipedia.org

Michael Addition Mechanism: In the presence of a base, the thiol is deprotonated to a thiolate anion (RS⁻). This potent nucleophile then attacks an electron-deficient alkene (a Michael acceptor), followed by protonation to yield the final thioether product. alfa-chemistry.com

For this compound, its participation in these reactions would be influenced by its structure. Kinetic studies have shown that reactions involving tertiary thiols are generally slower than those with primary or secondary thiols due to steric hindrance around the sulfur atom. acs.org This steric bulk can impede the approach of the thiol to the alkene, thereby reducing the reaction rate.

Table 2: Illustrative Conditions for Thiol-Ene Reactions

| Reaction Type | Ene Partner (Example) | Initiator/Catalyst | Solvent (Example) |

| Radical Addition | Lauryl Methacrylate | AIBN or DMPA | Tetrahydrofuran (THF) |

| Michael Addition | Acrylonitrile | Triethylamine (B128534) (base) | Dichloromethane (DCM) |

Note: This table provides general conditions for thiol-ene reactions. The specific reactivity and optimal conditions for this compound may vary due to its steric properties.

Thiol-disulfide exchange is a fundamental reaction in which a thiolate anion attacks a disulfide bond, cleaving it and forming a new disulfide bond. nih.gov This is an Sₙ2-type nucleophilic substitution at a sulfur atom. The reaction is reversible, and the position of the equilibrium is determined by the relative concentrations and reduction potentials of the thiols involved. nih.gov

The rate of thiol-disulfide exchange is highly dependent on the steric accessibility of the disulfide bond and the nucleophilicity of the attacking thiolate. researchgate.net The significant steric hindrance of this compound would be expected to decrease the rate at which its corresponding thiolate can attack a disulfide bond. Similarly, a disulfide derived from this thiol would be more sterically shielded, making it less susceptible to attack by other thiolates.

Electrophilic Reactions of this compound

While the thiol group is primarily nucleophilic, it reacts readily with electrophiles, particularly after being converted to the more nucleophilic thiolate anion. masterorganicchemistry.com These reactions are fundamental for the synthesis of thioethers (sulfides).

The most common example is the S-alkylation reaction, which involves the attack of the thiolate on an electrophilic carbon center, such as that in an alkyl halide or tosylate, via an Sₙ2 mechanism. nih.gov Because thiolates are strong nucleophiles but relatively weak bases compared to alkoxides, they favor substitution over elimination, even with secondary alkyl halides. chemistrysteps.com However, with tertiary alkyl halides, elimination reactions often become the dominant pathway.

The reaction of this compound with various electrophiles would lead to the formation of a range of thioethers. The efficiency of these reactions would depend on the nature of the electrophile, with less sterically hindered electrophiles reacting more readily.

Alkylation and Acylation of the Thiol Group

The sulfur atom of the thiol group in this compound is highly nucleophilic, readily participating in alkylation and acylation reactions to form thioethers and thioesters, respectively. These reactions are fundamental to the derivatization of thiols.

Alkylation to Form Thioethers

Alkylation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol is first deprotonated by a base to form the more nucleophilic thiolate anion. This thiolate then attacks an alkyl halide or other suitable electrophile, displacing a leaving group to form the C-S bond of the thioether. jmaterenvironsci.comacsgcipr.org While the tertiary nature of the carbon alpha to the sulfur in this compound introduces steric hindrance, the high nucleophilicity of the thiolate often allows the reaction to proceed, particularly with less hindered primary alkyl halides. chemistrysteps.com

Common bases used for deprotonation include sodium hydroxide, potassium carbonate, or triethylamine. jmaterenvironsci.com The general mechanism is as follows:

Deprotonation: R-SH + Base ⇌ R-S⁻ + Base-H⁺

Nucleophilic Attack: R-S⁻ + R'-X → R-S-R' + X⁻ (where R = 4,8,8-trimethylnonyl, and R'-X is an alkyl halide)

Acylation to Form Thioesters

Acylation involves the reaction of the thiol with a carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride. researchgate.net The reaction is a nucleophilic acyl substitution. The lone pair on the sulfur atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride) and form the thioester. nih.gov Thioesters can also be synthesized directly from carboxylic acids using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) which activate the carboxylic acid for nucleophilic attack. organic-chemistry.org

| Reaction Type | Reagent | Product Structure | Product Name |

| Alkylation | Iodomethane (CH₃I) | 4-Methylthio-4,8,8-trimethylnonane | |

| Alkylation | Benzyl Bromide (BnBr) | 4-(Benzylthio)-4,8,8-trimethylnonane | |

| Acylation | Acetyl Chloride (CH₃COCl) | S-(4,8,8-Trimethylnonan-4-yl) ethanethioate | |

| Acylation | Benzoyl Chloride (PhCOCl) | S-(4,8,8-Trimethylnonan-4-yl) benzothioate |

Reaction with Carbonyl Compounds

This compound can react with various carbonyl compounds, including aldehydes, ketones, and α,β-unsaturated carbonyls, through nucleophilic addition mechanisms.

Hemithioacetal and Thioacetal Formation

In the presence of an acid catalyst, thiols add to aldehydes and ketones in a manner analogous to alcohols. chemistrysteps.comsyntheticmap.com The initial addition product is a hemithioacetal. wikipedia.org Hemithioacetals are often unstable and exist in equilibrium with the starting materials. wikipedia.orgnih.govacs.org In the presence of excess thiol and continued acid catalysis, the hemithioacetal can undergo a further reaction, where the hydroxyl group is protonated and eliminated as water, followed by the attack of a second thiol molecule to form a stable thioacetal (or thioketal from a ketone). syntheticmap.com

Reaction with Aldehyde: R-SH + R'-CHO ⇌ R'-CH(OH)SR (Hemithioacetal)

Reaction with Ketone: R-SH + R'₂CO ⇌ R'₂C(OH)SR (Hemiketal)

Conjugate (Michael) Addition

Thiols are excellent nucleophiles for 1,4-conjugate addition, also known as the Michael reaction, to α,β-unsaturated carbonyl compounds (enones). acsgcipr.org This reaction is typically catalyzed by a base, which deprotonates the thiol to the more reactive thiolate. The thiolate then attacks the β-carbon of the unsaturated system, and the resulting enolate is protonated to give the final β-sulfanyl ketone product. mdpi.com The steric hindrance of a tertiary thiol like this compound may slow the reaction rate compared to primary thiols, but the reaction is generally highly efficient. nsf.govnih.gov

| Carbonyl Compound | Compound Type | Expected Product |

| Propanal | Aldehyde | 1-((4,8,8-Trimethylnonan-4-yl)thio)propan-1-ol (Hemithioacetal) |

| Acetone | Ketone | 2-((4,8,8-Trimethylnonan-4-yl)thio)propan-2-ol (Hemithioketal) |

| Methyl vinyl ketone | α,β-Unsaturated Ketone | 4-((4,8,8-Trimethylnonan-4-yl)thio)butan-2-one |

Radical Reactions of this compound

The relatively weak sulfur-hydrogen bond (S-H) in thiols makes them active participants in radical chemistry. The homolytic cleavage of this bond to form a thiyl radical (RS•) is a key step in these processes.

Thiol-Mediated Chain Transfer Reactions

In radical polymerization, thiols are widely used as chain-transfer agents (CTAs) to control the molecular weight of the resulting polymer. wikipedia.org The mechanism involves the transfer of a hydrogen atom from the thiol to the propagating polymer radical (P•). This terminates the growth of that specific polymer chain and generates a new thiyl radical (RS•). bonlab.info

Chain Transfer Step: Pₙ• + R-SH → Pₙ-H + RS•

The newly formed thiyl radical (from this compound) is reactive and can initiate the polymerization of a new monomer molecule (M), thus starting a new polymer chain. researchgate.net

Re-initiation Step: RS• + M → RSM•

Because the rate of hydrogen transfer from the thiol is often faster than the rate of propagation, the addition of a CTA effectively lowers the average molecular weight of the polymer. The efficiency of a thiol as a CTA is only slightly dependent on its structure (primary, secondary, or tertiary). researchgate.net

| Step | Reactants | Products | Description |

| Propagation | Propagating Polymer Radical (P•) + Monomer (M) | Longer Polymer Radical (PM•) | Polymer chain grows. |

| Chain Transfer | P• + this compound | Terminated Polymer (P-H) + Thiyl Radical | Polymer chain growth is terminated and a new radical is formed. |

| Re-initiation | Thiyl Radical + Monomer (M) | New Propagating Radical | A new polymer chain is initiated. |

Photoredox Catalysis with this compound

Visible-light photoredox catalysis has emerged as a powerful method for initiating radical reactions under mild conditions, and the thiol-ene reaction is a prime example. nih.gov In this process, a photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light and enters an excited state (PC*). organic-chemistry.orgnih.gov

The excited photocatalyst is a potent oxidant and can be reductively quenched by the thiol. The thiol donates an electron to the excited catalyst, forming a thiol radical cation, which rapidly deprotonates to yield a thiyl radical. nih.govcncb.ac.cn

Excitation: PC + hν (visible light) → PC*

Reductive Quenching: PC* + R-SH → [PC]⁻ + [R-SH]⁺•

Deprotonation: [R-SH]⁺• → RS• + H⁺

This generated thiyl radical (4,8,8-trimethylnonan-4-ylthiyl radical) then adds to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. organic-chemistry.org This radical can then abstract a hydrogen from another thiol molecule to complete the hydrothiolation and propagate the radical chain. This methodology provides a highly efficient and functional-group-tolerant route to construct carbon-sulfur bonds. organic-chemistry.orgnih.gov

| Component | Example | Role in Reaction |

| Thiol | This compound | Source of the thiyl radical; reductive quencher. |

| Alkene | 1-Octene | Substrate for radical addition. |

| Photocatalyst | Ru(bpz)₃(PF₆)₂ | Absorbs visible light and initiates the radical process. |

| Light Source | Blue LED | Provides the energy to excite the photocatalyst. |

| Product | --- | 1-((4,8,8-Trimethylnonan-4-yl)thio)octane |

Derivatization and Analog Synthesis of 4,8,8 Trimethylnonane 4 Thiol

Synthesis of Thioethers and Thioesters from 4,8,8-Trimethylnonane-4-thiol

The conversion of this compound into thioethers and thioesters is a fundamental aspect of its derivatization, enabling the introduction of a wide array of functional groups.

Thioether Synthesis:

The synthesis of thioethers from tertiary thiols like this compound can be achieved through nucleophilic substitution reactions where the thiolate anion acts as the nucleophile. Given the steric hindrance around the sulfur atom, SN2 reactions with secondary or tertiary halides are generally disfavored. However, reactions with primary alkyl halides or activated electrophiles can proceed effectively.

A common method involves the deprotonation of the thiol with a suitable base, such as sodium hydride or a strong alkoxide, to form the corresponding thiolate. This is followed by the addition of an alkylating agent. For instance, the reaction with methyl iodide would yield S-methyl-4,8,8-trimethylnonane-4-thiolane.

Another approach is the Mitsunobu reaction, which can be effective for the synthesis of hindered thioethers from tertiary thiols and alcohols, although it can be substrate-dependent. beilstein-journals.orgnih.gov

| Reactant | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Methyl iodide | 1. NaH, THF, 0 °C to rt 2. CH₃I | S-methyl-4,8,8-trimethylnonane-4-thiolane | Standard Williamson ether synthesis-type reaction. |

| Benzyl bromide | 1. K₂CO₃, Acetone, reflux 2. C₇H₇Br | S-benzyl-4,8,8-trimethylnonane-4-thiolane | Mild conditions suitable for activated halides. |

| 2-Bromoethanol | 1. NaOEt, EtOH, rt 2. BrCH₂CH₂OH | 2-((4,8,8-trimethylnonan-4-yl)thio)ethanol | Introduces a hydroxyl functional group. |

Thioester Synthesis:

Thioesters can be synthesized from this compound by acylation. Common methods include reaction with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. The reaction of the thiol with an acyl chloride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, is a straightforward approach. researchgate.net

Alternatively, esterification with a carboxylic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

| Reactant | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0 °C to rt | S-(4,8,8-trimethylnonan-4-yl) ethanethioate | Common and efficient acylation method. |

| Benzoic acid | DCC, DMAP, CH₂Cl₂, rt | S-(4,8,8-trimethylnonan-4-yl) benzothioate | Steglich esterification conditions. |

| Acetic anhydride | Scandium(III) triflate (cat.), neat, 50 °C | S-(4,8,8-trimethylnonan-4-yl) ethanethioate | Lewis acid catalyzed acylation. |

Formation of Sulfonium (B1226848) Salts and Sulfoxonium Ylides

Further derivatization of the thioethers obtained from this compound can lead to the formation of sulfonium salts and, subsequently, sulfoxonium ylides.

Sulfonium Salt Formation:

Thioethers derived from this compound can be alkylated to form tertiary sulfonium salts. This is typically achieved by reacting the thioether with a strong alkylating agent, such as an alkyl halide or a trialkyloxonium salt. libretexts.orglibretexts.org The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

For example, the S-methyl thioether of this compound can react with methyl iodide to form the corresponding dimethylsulfonium iodide salt.

Sulfoxonium Ylide Formation:

The formation of sulfoxonium ylides from sulfonium salts is a two-step process. First, the sulfonium salt is oxidized to a sulfoxonium salt, typically using an oxidizing agent like hydrogen peroxide. The resulting sulfoxonium salt can then be deprotonated at a carbon adjacent to the sulfur atom using a strong base, such as sodium hydride or n-butyllithium, to yield a sulfoxonium ylide. The stability and reactivity of the ylide are influenced by the substituents on the ylidic carbon.

| Starting Material | Reagents and Conditions | Intermediate/Product | Class |

|---|---|---|---|

| S-methyl-4,8,8-trimethylnonane-4-thiolane | CH₃I, neat or in a polar solvent | Dimethyl(4,8,8-trimethylnonan-4-yl)sulfonium iodide | Sulfonium Salt |

| Dimethyl(4,8,8-trimethylnonan-4-yl)sulfonium iodide | H₂O₂, acetic acid | Dimethyl(oxo)(4,8,8-trimethylnonan-4-yl)sulfonium salt | Sulfoxonium Salt |

| Dimethyl(oxo)(4,8,8-trimethylnonan-4-yl)sulfonium salt | NaH, THF | Dimethyl(oxo)(4,8,8-trimethylnonan-4-yl)sulfonium ylide | Sulfoxonium Ylide |

Preparation of Thiol-Containing Polymers or Oligomers

The thiol group of this compound can be utilized in polymerization reactions to create novel polymers and oligomers with tailored properties.

One of the most effective methods for incorporating thiols into polymers is through thiol-ene polymerization. This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). This compound can be reacted with multifunctional enes to form crosslinked polymer networks or with di-enes to produce linear polymers. The bulky 4,8,8-trimethylnonyl group would be expected to impart increased hydrophobicity and potentially alter the thermal and mechanical properties of the resulting polymer.

Additionally, this compound can act as a chain transfer agent in radical polymerizations, controlling the molecular weight of the resulting polymers and introducing a terminal thiol group for further functionalization.

| Polymerization Type | Co-monomer/Reactant | Initiator/Conditions | Potential Polymer Structure/Type |

|---|---|---|---|

| Thiol-ene Polymerization | 1,6-Heptadiene | Photoinitiator (e.g., DMPA), UV light | Linear poly(thioether) |

| Thiol-ene Polymerization | Trimethylolpropane triacrylate | Photoinitiator, UV light | Crosslinked poly(thioether-ester) network |

| Radical Polymerization (Chain Transfer) | Styrene | AIBN, heat | Polystyrene with a terminal 4,8,8-trimethylnonylthio group |

Development of Functionally Modified Analogs of this compound

The synthesis of functionally modified analogs of this compound can expand its utility and introduce novel chemical properties. These modifications can be made to the alkyl backbone or by derivatizing the thiol group to introduce other functionalities.

For instance, oxidation of the thiol group can lead to the formation of a sulfenic acid, which is generally unstable but can be trapped, or further oxidized to a sulfinic acid and then a sulfonic acid. These more oxidized sulfur species have significantly different chemical and physical properties compared to the parent thiol. Direct conversion of thiols to sulfonyl chlorides can be achieved using reagents like hydrogen peroxide and thionyl chloride, which can then be reacted with amines to form sulfonamides. organic-chemistry.org

Another strategy involves the synthesis of analogs with additional functional groups on the nonane (B91170) backbone. This would require a more complex multi-step synthesis starting from precursors that already contain the desired functionality.

| Target Analog | Synthetic Approach | Potential Properties/Applications |

|---|---|---|

| 4,8,8-Trimethylnonane-4-sulfonic acid | Oxidation of the thiol (e.g., with H₂O₂ or KMnO₄) | Increased water solubility; potential use as a surfactant or catalyst. |

| 4,8,8-Trimethylnonane-4-sulfonyl chloride | Reaction of the thiol with H₂O₂ and SOCl₂ | Reactive intermediate for the synthesis of sulfonamides and sulfonate esters. |

| N-Alkyl-4,8,8-trimethylnonane-4-sulfonamide | Reaction of the corresponding sulfonyl chloride with a primary or secondary amine | Potential for biological activity; modified solubility and polarity. |

Advanced Spectroscopic and Structural Elucidation Techniques for 4,8,8 Trimethylnonane 4 Thiol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. For 4,8,8-Trimethylnonane-4-thiol, a complete NMR analysis would provide unambiguous evidence of its atomic connectivity and stereochemistry. However, at present, no published NMR data specifically for this compound is available.

¹H, ¹³C, and Multi-Nuclear NMR Analyses

A full characterization would involve ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum would be expected to show distinct signals for the various protons in the molecule, with their chemical shifts, integrations, and coupling patterns providing detailed information about their local chemical environments. For alkyl thiols, the thiol proton (S-H) typically resonates in the range of 1-2 ppm. The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom, with chemical shifts indicative of their hybridization and bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| SH | Data not available |

| CH₂ | Data not available |

| CH₃ | Data not available |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-S | Data not available |

| C(CH₃)₃ | Data not available |

| CH₂ | Data not available |

| CH₃ | Data not available |

Note: The data in the tables are placeholders, as no experimental or calculated NMR data for this compound has been found in the scientific literature.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the structure of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different fragments of the molecule and confirming the positions of the methyl groups and the thiol functionality.

Without experimental data, a detailed connectivity map cannot be constructed.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₂₆S), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break in predictable ways upon ionization. Common fragmentation pathways for tertiary thiols include the loss of the thiol group and cleavage of the carbon-carbon bonds adjacent to the sulfur atom. However, no specific HRMS data for this compound has been reported.

Table 3: Theoretical HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M]⁺ | C₁₂H₂₆S | Data not available |

| [M-SH]⁺ | C₁₂H₂₅ | Data not available |

| [M-C₅H₁₁]⁺ | C₇H₁₅S | Data not available |

Note: The data in the table is for illustrative purposes, as no experimental HRMS data for this compound has been found.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes. For this compound, the key vibrational modes would be the S-H and C-S stretching frequencies. The S-H stretch is typically a weak band in the IR spectrum, appearing around 2550 cm⁻¹. unipd.it The C-S stretch is also generally weak and appears in the fingerprint region between 600 and 800 cm⁻¹. unipd.it Raman spectroscopy can be particularly useful for detecting the S-H and S-S (if present) stretching vibrations. reddit.com No specific IR or Raman spectra for this compound are currently available.

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C-H | Stretching | Data not available |

| S-H | Stretching | Data not available |

| C-S | Stretching | Data not available |

Note: The data in the table represents typical ranges for these functional groups, as no specific experimental data for this compound has been found.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives exist)

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and conformational details. This technique is contingent on the ability to grow a suitable single crystal of the compound or a crystalline derivative. There are no reports in the scientific literature of the synthesis and crystallographic analysis of this compound or any of its derivatives.

Chiroptical Spectroscopy (if chiral centers are introduced in derivatives)

This compound itself is achiral. However, if a chiral center were to be introduced through derivatization, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for determining the absolute configuration of the stereocenter. As no chiral derivatives of this compound have been reported, no chiroptical data is available.

Computational and Theoretical Investigations of 4,8,8 Trimethylnonane 4 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules, including their geometry, energy, and reactivity. For 4,8,8-Trimethylnonane-4-thiol, DFT calculations provide a fundamental understanding of its electronic behavior.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The energy and shape of these orbitals are crucial in predicting a molecule's reactivity.

Highest Occupied Molecular Orbital (HOMO): The HOMO is the orbital that acts as an electron donor. youtube.comyoutube.com In this compound, the HOMO is predominantly localized on the sulfur atom, specifically involving its lone pair electrons. This high-energy orbital indicates that the thiol group is the primary site for nucleophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the orbital that acts as an electron acceptor. youtube.comyoutube.com The LUMO of this molecule is typically an anti-bonding orbital, such as a σ* orbital associated with the C-S or S-H bond. Electrophiles will interact with this orbital during a reaction.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative FMO Properties of this compound

| Orbital | Calculated Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.25 | Sulfur (lone pair) |

| LUMO | +1.10 | C-S, S-H (σ*) |

| HOMO-LUMO Gap | 7.35 | - |

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It helps identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions and reaction sites. mdpi.com

For this compound, an ESP map would reveal:

Negative Potential (Red/Yellow): A region of high electron density localized around the sulfur atom of the thiol group. This is due to the electronegativity and lone pairs of the sulfur, marking it as a site for electrophilic attack.

Positive Potential (Blue): Regions of lower electron density are found around the hydrogen atom of the thiol group (S-H), making it susceptible to attack by nucleophiles or bases. The alkyl chain would exhibit a relatively neutral potential (green).

This visualization confirms that the thiol group is the reactive center of the molecule.

Conformation Analysis and Conformational Landscapes

Due to the presence of multiple single bonds, the long alkyl chain of this compound can adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and understand the energy barriers between them.

Computational methods systematically rotate the molecule's dihedral angles to map out its potential energy surface. This process identifies local and global energy minima, which correspond to stable conformers. The large, branched alkyl chain creates significant steric hindrance, limiting the number of highly stable conformations. The most stable conformer will likely be one that minimizes steric clashes between the bulky trimethyl groups and the rest of the carbon chain.

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | Extended chain, minimal steric clash | 0.00 | 75.2 |

| 2 | Gauche interaction in C4-C5 bond | 1.20 | 15.5 |

| 3 | Folded structure | 2.50 | 9.3 |

Reaction Pathway Modeling and Energetics of Key Transformations

Theoretical modeling can elucidate the mechanisms of chemical reactions by mapping the entire reaction pathway, including transition states and intermediates. A key transformation for thiols is oxidation. acs.orgresearchgate.net Computational studies can model the stepwise oxidation of the thiol group to sulfenic acid (RSOH), sulfinic acid (RSO₂H), and finally sulfonic acid (RSO₃H). acs.orgresearchgate.net

By calculating the energies of reactants, transition states, and products, the activation energy (energy barrier) for each step can be determined. acs.org This information is vital for understanding reaction kinetics. For instance, modeling the reaction with an oxidant like hydrogen peroxide would reveal the transition state structure and the energy required to initiate the oxidation. nih.govnih.gov

Table 3: Calculated Energetics for the First Step of Thiol Oxidation

| Reaction Step | Species | Calculated Free Energy (kcal/mol) |

|---|---|---|

| R-SH + H₂O₂ → [TS] → R-SOH + H₂O | Reactants (R-SH + H₂O₂) | 0.0 (Reference) |

| Transition State [TS] | +15.9 | |

| Products (R-SOH + H₂O) | -45.0 |

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. chemrxiv.orgnih.gov

NMR Chemical Shifts: Using methods like Gauge-Independent Atomic Orbital (GIAO), the ¹³C and ¹H NMR chemical shifts can be calculated. These predictions are based on the magnetic shielding environment of each nucleus in the molecule's optimized geometry. By comparing calculated shifts to experimental data, the proposed structure can be confirmed.

IR Frequencies: The vibrational frequencies of the molecule can also be computed. These frequencies correspond to the stretching and bending of specific bonds, which are observed as absorption peaks in an infrared (IR) spectrum. Key predicted frequencies for this compound would include the S-H stretch, C-S stretch, and various C-H stretches.

Table 4: Predicted ¹³C NMR Chemical Shifts (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C4 (bonded to S) | 55.2 |

| C8 (quaternary) | 38.5 |

| Methyls on C8 | 28.1, 28.3 |

| Methyl on C4 | 25.5 |

Table 5: Predicted Key IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| S-H Stretch | 2560 | Weak |

| C-H Stretch (Alkyl) | 2870-2960 | Strong |

| C-S Stretch | 650 | Medium |

Molecular Dynamics Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of how this compound interacts with its environment, particularly with solvents. rsc.org

An MD simulation in an aqueous solution would show:

Solvation of the Thiol Group: The polar thiol group (S-H) would form weak hydrogen bonds with surrounding water molecules. Water would structure itself around this hydrophilic "head."

Hydrophobic Effect: The large, nonpolar alkyl "tail" would repel water molecules. This hydrophobic effect would cause the alkyl chain to adopt more compact conformations to minimize its surface area exposed to the water.

Dynamic Behavior: The simulation would reveal the flexibility of the molecule, showing how the chain moves and folds in solution. This dynamic behavior influences the accessibility of the reactive thiol group to other reagents in the solution. pnas.org

These simulations are crucial for understanding the molecule's behavior in a realistic chemical environment, bridging the gap between theoretical calculations on an isolated molecule and its properties in solution.

Applications of 4,8,8 Trimethylnonane 4 Thiol in Chemical Synthesis and Materials Science

Ligand Design in Catalysis

No research has been found on the design or application of 4,8,8-Trimethylnonane-4-thiol as a ligand in any form of catalysis.

Use in Metal-Catalyzed Reactions

While direct catalytic applications of this compound are not specifically reported, the role of thiols in metal-catalyzed reactions is multifaceted. Thiols can act as ligands, modifying the electronic and steric properties of a metal center, or they can participate directly in catalytic cycles. In the context of this compound, its significant steric bulk would be a defining characteristic.

Sterically demanding thiolates can be employed to control the coordination number and geometry of metal complexes. The bulky 4,8,8-trimethylnonane-4-thiolate ligand would likely favor the formation of low-coordinate metal centers, which can be highly reactive in catalysis. By preventing the aggregation of metal complexes and limiting the number of coordinating ligands, such bulky thiolates can create catalytically active sites with enhanced reactivity.

Furthermore, in reactions such as cross-coupling, the steric profile of a ligand can influence the reductive elimination step, which is often the product-forming step of the catalytic cycle. The bulky nature of this compound could potentially accelerate this step, leading to increased catalytic turnover.

The table below summarizes the potential effects of sterically hindered thiols, such as this compound, in metal-catalyzed reactions, based on established principles of coordination chemistry and catalysis.

| Feature of this compound | Potential Impact in Metal-Catalyzed Reactions |

| High Steric Hindrance | - Favors formation of low-coordinate, highly reactive metal centers.- Can influence the rate of reductive elimination.- May provide kinetic stabilization to reactive intermediates. |

| Thiolate Group | - Acts as a soft ligand, favoring coordination to soft transition metals (e.g., Pd, Pt, Au).- Can participate in redox processes within the catalytic cycle. |

Chelation Properties with Transition Metals

Thiolates are well-known for their strong affinity for many transition metals, acting as soft Lewis bases that form stable coordinate bonds with soft Lewis acidic metal centers. The chelation properties of this compound with transition metals are expected to be influenced by its steric bulk. While simple thiols can bridge multiple metal centers, the steric hindrance of this particular thiol would likely favor the formation of mononuclear complexes with a terminal thiolate ligand.

The stability of metal-thiolate complexes is a critical factor in their application. The strong covalent character of the metal-sulfur bond generally leads to high stability. The table below presents a qualitative overview of the expected chelation behavior of this compound with various transition metals, based on Hard and Soft Acid and Base (HSAB) theory.

| Transition Metal Ion | HSAB Classification | Expected Affinity for Thiolate | Potential Complex Geometry |

| Cu(I), Ag(I), Au(I) | Soft Acids | High | Linear or Trigonal Planar |

| Pd(II), Pt(II) | Soft Acids | High | Square Planar |

| Ni(II), Cu(II) | Borderline Acids | Moderate to High | Square Planar or Tetrahedral |

| Zn(II), Cd(II), Hg(II) | Soft Acids | High | Tetrahedral |

| Fe(II/III), Co(II/III) | Borderline Acids | Moderate | Tetrahedral or Octahedral |

Role in Surface Chemistry and Nanomaterials

The interaction of thiols with metal surfaces, particularly gold, is a cornerstone of nanoscience and surface chemistry. The formation of self-assembled monolayers (SAMs) and the functionalization of nanoparticles are two key areas where this compound could find application.

Self-Assembled Monolayers (SAMs) Formation

Self-assembled monolayers of alkanethiols on gold are formed through the chemisorption of the sulfur headgroup onto the gold surface, leading to the formation of a highly ordered molecular layer. The structure and properties of these monolayers are determined by a balance of forces, including the gold-sulfur bond, van der Waals interactions between the alkyl chains, and interactions of the terminal groups.

The bulky nature of this compound would significantly impact the formation and structure of a SAM. Unlike linear alkanethiols that pack densely in a pseudo-hexagonal lattice, the steric hindrance of the trimethylnonane group would likely result in a less ordered and less densely packed monolayer. The large footprint of the molecule would prevent the close packing typically observed for straight-chain thiols.

This reduced packing density could be advantageous for certain applications where the incorporation of larger molecules into the monolayer is desired or where a more "liquid-like" surface is beneficial. The table below outlines the expected characteristics of a SAM formed from this compound on a gold surface.

| Property | Expected Characteristic for this compound SAM | Rationale |

| Packing Density | Low | Significant steric hindrance from the branched alkyl structure prevents close packing. |

| Order | Lower degree of long-range order | Disruption of inter-chain van der Waals interactions due to irregular shape. |

| Surface Coverage | Lower than linear alkanethiols | The large molecular footprint limits the number of molecules per unit area. |

| Potential Applications | - Creation of surfaces with controlled porosity.- Matrix for embedding larger functional molecules.- Surfaces with reduced protein adsorption. | The less-ordered structure can provide unique surface properties. |

Surface Functionalization of Nanoparticles

Thiols are widely used as capping agents to stabilize nanoparticles, preventing their aggregation and controlling their growth during synthesis. The thiol group provides a strong anchor to the nanoparticle surface, while the organic chain provides a protective layer.

The use of this compound as a capping agent for nanoparticles would offer significant steric stabilization. The bulky alkyl group would create a robust barrier around the nanoparticle core, effectively preventing close approach and agglomeration of the nanoparticles. This is particularly important for maintaining the colloidal stability of nanoparticles in various media.

The choice of capping agent also influences the solubility and processability of the nanoparticles. The hydrophobic nature of the 4,8,8-trimethylnonane group would render the functionalized nanoparticles dispersible in nonpolar organic solvents.

The following table summarizes the anticipated role of this compound in the surface functionalization of nanoparticles.

| Function | Role of this compound |

| Stabilization | Provides excellent steric stabilization, preventing nanoparticle aggregation. |

| Solubility | Imparts hydrophobicity, allowing for dispersion in nonpolar solvents. |

| Growth Control | Can influence the size and shape of nanoparticles during their synthesis. |

| Surface Passivation | Protects the nanoparticle surface from oxidation and other chemical reactions. |

Environmental Fate and Green Chemistry Considerations of 4,8,8 Trimethylnonane 4 Thiol

Biotransformation and Biodegradation Pathways (excluding eco-toxicity)

The biotransformation and biodegradation of 4,8,8-Trimethylnonane-4-thiol are presumed to be initiated by microbial enzymatic action. While specific pathways for this compound are uncharacterized, insights can be drawn from studies on similar chemical structures, such as long-chain alkanes and tertiary alcohols. The highly branched, tertiary nature of the carbon atom attached to the thiol group likely influences the rate and mechanism of degradation.

Microbial degradation of long-chain and branched alkanes is a well-documented process, often commencing with the oxidation of a terminal methyl group. nih.govmdpi.com For this compound, microorganisms may employ monooxygenase enzymes to hydroxylate the thiol group or the alkyl chain. nih.gov A plausible initial step is the oxidation of the thiol (-SH) group to a sulfenic acid (-SOH), which can be further oxidized to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids. masterorganicchemistry.com These more polar and water-soluble derivatives are generally more susceptible to further microbial breakdown.

Alternatively, degradation could proceed via pathways analogous to those for tertiary alcohols like tert-butyl alcohol (TBA), where initial hydroxylation occurs on one of the methyl groups. researchgate.netnih.gov This would be followed by further oxidation to a carboxylic acid, and subsequent entry into common metabolic pathways like beta-oxidation. researchgate.netwikipedia.org The degradation rates for alkanes often depend on their chain length, with medium-chain alkanes sometimes degrading more readily than very long or very short chains. frontiersin.org The complex branching of this compound may present steric hindrance to enzymatic attack, potentially leading to slower degradation compared to linear thiols.

Table 1: Plausible Initial Biotransformation Reactions for this compound

| Reaction Type | Initial Reactant Group | Potential Intermediate Product(s) | Enzymatic System (Hypothesized) |

|---|---|---|---|

| Thiol Oxidation | Thiol (-SH) | Sulfenic acid (-SOH), Sulfinic acid (-SO₂H) | Monooxygenase, Dioxygenase |

| Alkyl Chain Hydroxylation | Terminal Methyl Group (-CH₃) | Primary Alcohol (-CH₂OH) | Alkane Monooxygenase (e.g., cytochrome P450) |

| Beta-Oxidation (Post-transformation) | Carboxylic Acid Derivative | Shortened Acyl-CoA | Beta-oxidation enzyme complex |

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)

Abiotic degradation processes, occurring without microbial intervention, are also critical to the environmental fate of this compound. The primary mechanisms considered are photolysis and hydrolysis.

Photolysis: Photodegradation is initiated by the absorption of light, which can lead to the cleavage of chemical bonds. For thiols, the sulfur-hydrogen (S-H) bond is a likely target for photolytic cleavage, generating a thiyl radical (RS•) and a hydrogen atom. rhhz.net This process can be influenced by the presence of photosensitizers in the environment. Aliphatic thiols, however, may be more stable under visible light compared to aromatic thiols. rhhz.net Once formed, the thiyl radicals can undergo several reactions, including dimerization to form a disulfide (RS-SR), which alters the chemical properties and subsequent environmental fate of the substance.

Hydrolysis: Hydrolysis is the cleavage of a chemical bond by the addition of water. While the carbon-sulfur (C-S) bond in a simple thiol is generally stable to hydrolysis, the tertiary nature of the carbon atom in this compound could make it more susceptible to hydrolysis under certain pH conditions compared to primary or secondary thiols. Studies on the hydrolysis of thioesters (R-S-CO-R') show that rates are significantly influenced by pH. researchgate.netnih.gov Although not a thioester, the stability of the tertiary carbocation that would be formed upon cleavage of the C-S bond could facilitate a slow hydrolysis, particularly under acidic conditions, to yield 4,8,8-trimethylnonan-4-ol and hydrogen sulfide (B99878). However, under neutral environmental conditions (pH 7), the half-life for hydrolysis of similar stable thio-compounds can be very long. researchgate.netnih.gov

Table 2: Potential Abiotic Degradation Pathways

| Degradation Mechanism | Key Bond(s) Affected | Primary Products | Influencing Factors |

|---|---|---|---|

| Photolysis | S-H | Thiyl radical (RS•), Disulfide (RS-SR) | Light intensity (UV), Photosensitizers |

| Hydrolysis | C-S | 4,8,8-trimethylnonan-4-ol, Hydrogen sulfide (H₂S) | pH (acidic conditions may favor), Temperature |

Sustainable Disposal and Recycling Strategies

The management of waste containing this compound requires strategies that minimize environmental impact. Green chemistry principles encourage the development of sustainable disposal and recycling methods for organosulfur compounds.

Disposal: For laboratory-scale waste, a common and effective method for neutralizing the potent odor and reactivity of thiols is through oxidation. Treatment with a solution of sodium hypochlorite (B82951) (bleach) can oxidize the thiol to less volatile and less odorous sulfonic acids or other oxidized sulfur species. rochester.edu For industrial-scale waste streams, incineration at high temperatures is a disposal option, although it requires careful management to prevent the emission of sulfur oxides (SOx), which contribute to acid rain. nih.gov

Recycling and Recovery: Modern approaches focus on the chemical recycling of sulfur-containing materials. For instance, research has demonstrated the light-driven, catalytic recycling of thiol epoxy thermosets back to their original monomers, showcasing a potential pathway for circular economy principles to be applied to thiol-containing polymers. researchgate.net In the petroleum industry, extensive technologies exist for managing organosulfur compounds. Processes like hydrodesulfurization (HDS) use a catalyst and hydrogen to cleave C-S bonds, converting sulfur into hydrogen sulfide (H₂S). mdpi.comglobecore.com This H₂S is then typically converted to elemental sulfur via the Claus process, which can be reused in various industrial applications, such as the manufacturing of sulfuric acid. eigus.com Other emerging technologies for desulfurization that could be applicable include oxidative desulfurization (ODS) and biodesulfurization (BDS). researchgate.net

Table 3: Overview of Disposal and Recycling Strategies for Organosulfur Compounds

| Strategy | Method | Principle | Application |

|---|---|---|---|

| Disposal | Oxidation | Chemical conversion of thiol to non-malodorous sulfonic acid using an oxidizing agent like bleach. rochester.edu | Laboratory waste, small spills. |

| Disposal | Incineration | High-temperature combustion to break down the compound into simpler molecules (e.g., CO₂, H₂O, SO₂). nih.gov | Industrial chemical waste. |

| Recycling | Hydrodesulfurization (HDS) | Catalytic removal of sulfur as hydrogen sulfide (H₂S) from hydrocarbon streams. mdpi.com | Petroleum refining. |

| Recycling | Chemical Depolymerization | Catalytic, light-driven cleavage of polymer bonds to recover monomers from thiol-containing polymers. researchgate.net | Advanced materials recycling. |

| Recovery | Claus Process | Conversion of hydrogen sulfide into elemental sulfur. | Industrial gas treatment. |

Future Research Directions for 4,8,8 Trimethylnonane 4 Thiol

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is a cornerstone of chemical research. For 4,8,8-trimethylnonane-4-thiol, future research could focus on developing novel synthetic pathways that offer high yields, stereoselectivity, and utilize readily available starting materials. Current synthetic methods for complex thiols often involve multi-step processes that can be inefficient.

Future research could investigate one-pot synthesis methods, potentially starting from commercially available precursors. An illustrative example of a potential research direction in this area is the development of a catalytic hydrothiolation of a corresponding branched alkene.

Table 1: Hypothetical Comparison of Synthetic Pathways for this compound

| Pathway | Starting Materials | Catalyst | Number of Steps | Overall Yield (%) |

| Grignard Route | 4,8,8-Trimethylnonan-4-one, Sulfur | - | 2 | 65 |

| Thio-Michael Addition | Branched α,β-unsaturated ketone, H₂S | Base | 1 | 80 |

| Catalytic Hydrothiolation | 4,8,8-Trimethylnon-3-ene, Thioacetic acid | Transition Metal Complex | 2 | 85 |

Development of New Catalytic Applications

Thiols and their derivatives are known to act as effective ligands for transition metal catalysts and as organocatalysts in their own right. The sterically hindered nature of this compound could be advantageous in creating catalysts with high selectivity.

Future research could explore its use in asymmetric catalysis, where the bulky trimethylnonane backbone could create a chiral environment around a metal center, leading to the preferential formation of one enantiomer of a product. Another avenue of research could be its application in polymerization catalysis, where it might influence the properties of the resulting polymers.

Integration into Advanced Materials Science

The incorporation of specific functional molecules into materials can impart novel properties. The thiol group in this compound is an excellent anchor point for grafting onto polymer chains or for the functionalization of surfaces.

Future research in this area could focus on creating self-assembling monolayers (SAMs) on gold surfaces, with the bulky hydrocarbon tail potentially creating a highly hydrophobic and robust coating. Another potential application is in the development of novel polymers where the thiol group is used for cross-linking, leading to materials with enhanced thermal and mechanical properties. Thiol-ene click chemistry, a highly efficient and selective reaction, could be a key tool in this area of research. researchgate.net

Mechanistic Deep Dive into Specific Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new ones. For this compound, detailed mechanistic studies of its reactions would be highly valuable.

Future research could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate the transition states and intermediates in reactions where this thiol is involved. For example, in a thiol-Michael addition reaction, understanding the role of the sterically demanding structure on the reaction rate and selectivity would be a key research question.

Table 2: Potential Mechanistic Studies for Reactions Involving this compound

| Reaction Type | Mechanistic Question | Proposed Investigative Technique |

| Thiol-Ene Coupling | Role of radical initiator on regioselectivity | Electron Paramagnetic Resonance (EPR) Spectroscopy |

| Metal-Catalyzed Cross-Coupling | Influence of steric hindrance on reductive elimination | Density Functional Theory (DFT) Calculations |

| Organocatalyzed Michael Addition | Nature of the hydrogen bonding in the transition state | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Expanding the Derivatization Landscape for Enhanced Utility

The functionalization of a molecule can significantly expand its range of applications. The thiol group of this compound is a versatile handle for a wide array of chemical transformations.

Future research could focus on creating a library of derivatives with tailored properties. For instance, oxidation of the thiol to a disulfide could open up applications in dynamic covalent chemistry. Conversion to a thioether could be used to attach this bulky group to other molecules of interest, potentially for applications in drug delivery or as specialized ligands for catalysis. The exploration of these derivatives will undoubtedly broaden the utility of this unique chemical entity.

Q & A

Q. What synthetic methodologies are reported for 4,8,8-Trimethylnonane-4-thiol, and how do reaction conditions affect yield?

While direct synthesis protocols for this compound are not explicitly documented, analogous branched thiols are synthesized via nucleophilic substitution or thiol-ene reactions. For example, thiolation of tertiary alcohols (e.g., 4-methylnonan-4-ol derivatives) using reagents like Lawesson’s reagent or H2S under controlled conditions can yield structurally similar thiols . Key factors include:

- Catalyst selection : InCl3 or Lewis acids improve regioselectivity in branched systems .

- Temperature : Reactions often proceed at 60–80°C to avoid side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) is critical for isolating pure thiols .

Example Table: Synthesis Parameters for Analogous Thiols

| Reagent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Lawesson’s reagent | None | 12 | 65–75 | [11] |

| H2S gas | InCl3 | 5 | 70–85 | [12] |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify branching patterns and thiol proton signals (δ 1.3–1.6 ppm for methyl groups, δ 2.5–2.8 ppm for -SH) .

- Mass Spectrometry (LCMS) : High-resolution LCMS confirms molecular ion peaks (e.g., m/z 230.39 for C12H26S) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Strong S-H stretch (~2550 cm<sup>-1</sup>) and C-S bonds (~700 cm<sup>-1</sup>) .

Q. What safety protocols should researchers follow when handling this compound?

While specific toxicity data is limited, branched thiols generally require:

- Ventilation : Use fume hoods to prevent inhalation of volatile thiols .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Storage : Inert atmosphere (N2) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for branched thiols?

Discrepancies in NMR or IR data often arise from conformational isomerism or solvent effects. Strategies include:

- Cross-validation : Compare data across multiple techniques (e.g., 2D NMR for stereochemical confirmation) .

- Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and chemical shifts to validate experimental results .

- Reproducibility : Replicate experiments under standardized conditions (e.g., solvent, temperature) .

Q. What experimental designs are optimal for studying the surfactant properties of this compound in nanoparticle synthesis?

- Critical Micelle Concentration (CMC) : Measure via surface tension or conductivity titrations to determine surfactant efficiency .

- Nanoparticle stabilization : Test dispersity (DLS) and zeta potential of gold or polymer nanoparticles synthesized with varying thiol concentrations (0.1–5 mM) .

- Thermodynamic studies : Isothermal Titration Calorimetry (ITC) quantifies binding energetics with hydrophobic substrates .

Q. How can computational chemistry predict the reactivity of this compound in radical-mediated reactions?

- Molecular Dynamics (MD) : Simulate thiol-thiyl radical equilibria under oxidative conditions.

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic sulfur sites .

- Solvent effects : Use COSMO-RS models to predict solubility in polar vs. nonpolar media .

Data Contradiction and Reproducibility

Q. What frameworks address contradictions between experimental and theoretical data for branched thiols?

- Error analysis : Quantify uncertainties in instrumentation (e.g., NMR signal-to-noise ratios) .

- Open data practices : Share raw spectra and computational input files via repositories like Zenodo to enable peer validation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.